4-(3,3-Dimethylbutanoyl)thiobenzaldehyde
Description
4-(3,3-Dimethylbutanoyl)thiobenzaldehyde is a sulfur-containing benzaldehyde derivative characterized by a thioester-linked 3,3-dimethylbutanoyl group at the para position of the aromatic ring.
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4-(3,3-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-13(2,3)8-12(14)11-6-4-10(9-15)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
JLXWUOKXYIXTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=C(C=C1)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutanoyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbutanoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
Scientific Research Applications
4-(3,3-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Benzaldehyde Derivatives
(a) 4-Hydroxy-3-methoxybenzaldehyde (Compound 3g)
- Structure : Features hydroxyl and methoxy groups at positions 4 and 3 of the benzaldehyde ring.
- Key Differences: Unlike 4-(3,3-dimethylbutanoyl)thiobenzaldehyde, this compound lacks the thioester group but includes polar substituents that enhance hydrogen-bonding capacity.
- Applications: Used in synthesizing thiazolidinone derivatives (e.g., compound 9d in ), which exhibit moderate antimicrobial activity. The absence of the bulky dimethylbutanoyl group in 3g reduces steric hindrance, facilitating nucleophilic addition at the aldehyde group .
(b) Benzaldehyde 4-Phenyl-3-thiosemicarbazones (Compounds 1–4)
- Structure : Benzaldehyde derivatives with thiosemicarbazone substituents.
- Key Differences : Replace the thioester with a thiosemicarbazone group (N–NH–C=S–Ph), enabling metal chelation and redox activity. For example, p-methoxybenzaldehyde 4-phenyl-3-thiosemicarbazone (4) shows enhanced biological activity due to electron-donating methoxy groups .
- Reactivity : Thiosemicarbazones exhibit stronger nucleophilic character at the sulfur atom compared to thioesters, making them potent enzyme inhibitors .
Role of the 3,3-Dimethylbutanoyl Group
(a) Pyrrolidine Carboxamide Derivatives ()
- Structure: Complex pyrrolidine-based molecules with 3,3-dimethylbutanoyl side chains (e.g., compound 1 in ).
- Divergence: In this compound, this group is directly attached via a thioester linkage, whereas in pyrrolidine derivatives, it forms part of an amide bond in a peptide-like backbone. This distinction affects solubility and hydrolytic stability .
Physicochemical and Spectral Properties
Table 1 summarizes key properties of select compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
